molecular formula C10H7BrN2O2 B15267412 5-(3-Bromophenoxy)pyrimidin-2-ol

5-(3-Bromophenoxy)pyrimidin-2-ol

Cat. No.: B15267412
M. Wt: 267.08 g/mol
InChI Key: NFJMRGMEQNZZOQ-UHFFFAOYSA-N
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Description

5-(3-Bromophenoxy)pyrimidin-2-ol (CAS 1890127-38-4) is a brominated pyrimidine derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 7 BrN 2 O 2 and a molecular weight of 267.08 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The pyrimidine scaffold is a privileged structure in pharmaceuticals, forming the core of a wide range of therapeutic agents . Its presence in a compound allows for interactions with diverse biological targets through hydrogen bonding and as a bioisostere for other aromatic systems, often improving pharmacokinetic properties . Specifically, pyrimidine derivatives have demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, with electron-withdrawing substituents like bromine enhancing this effect . Beyond anti-infectives, pyrimidine-based compounds are extensively investigated for their potential in other therapeutic areas, including anticancer and bone anabolic agents . This product is intended for research purposes as a chemical intermediate or standard in biological screening. Researchers can utilize this compound to develop novel therapeutic candidates or to study structure-activity relationships (SAR). For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

5-(3-bromophenoxy)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8(4-7)15-9-5-12-10(14)13-6-9/h1-6H,(H,12,13,14)

InChI Key

NFJMRGMEQNZZOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CNC(=O)N=C2

Origin of Product

United States

Synthetic Methodologies for 5 3 Bromophenoxy Pyrimidin 2 Ol and Its Analogs

Retrosynthetic Analysis and Key Precursor Synthesis Strategies

Retrosynthetic analysis of the target molecule, 5-(3-Bromophenoxy)pyrimidin-2-ol, identifies two primary disconnection points. The most logical disconnection is at the ether linkage (C-O bond), separating the molecule into two key precursors: a pyrimidine-based fragment and an aromatic phenol (B47542) fragment. This leads to a 5-substituted pyrimidin-2-ol and 3-bromophenol (B21344). The 5-substituent on the pyrimidine (B1678525) ring must be a leaving group, such as a halogen (e.g., bromine or fluorine), to facilitate the etherification step.

A second disconnection breaks down the pyrimidine ring itself, suggesting a synthesis from simpler acyclic precursors. This typically involves the reaction of a urea (B33335) or guanidine (B92328) derivative with a three-carbon carbonyl compound.

Based on this analysis, two primary synthetic strategies emerge:

Convergent Strategy: Synthesize a functionalized pyrimidine ring, such as 5-bromo-2-hydroxypyrimidine (B17364), and a separate 3-bromophenol precursor. These two components are then coupled in a final step to form the target ether linkage.

Linear Strategy: Construct a simpler pyrimidine-2-ol core and then introduce the necessary functionalities—first the bromine at the C5 position and then the 3-bromophenoxy group—through sequential reactions.

The convergent approach is often preferred for its flexibility in creating analogs, as different phenols can be coupled with the same pyrimidine core. The synthesis of the key precursor, 5-bromo-2-hydroxypyrimidine, can be achieved by the direct bromination of 2-hydroxypyrimidine (B189755). google.com

Establishment of the Core Pyrimidine Ring Structure

Cyclocondensation Reactions for Pyrimidine Moiety Construction

Cyclocondensation reactions are the most common and direct methods for assembling the pyrimidine ring. These reactions involve the condensation of a compound containing an N-C-N fragment (like urea or an amidine) with a three-carbon (C-C-C) fragment, typically a 1,3-dielectrophile such as a 1,3-dicarbonyl compound or its equivalent. nih.gov The classic Principal Synthesis involves the reaction of a β-dicarbonyl compound with an amidine.

For the synthesis of the 2-hydroxypyrimidine core, urea is the standard N-C-N component. It reacts with a suitable three-carbon partner to form the heterocyclic ring. A variety of multicomponent reactions, such as the well-known Biginelli reaction, also provide access to functionalized pyrimidine rings in a single step from simple starting materials. researchgate.net These methods are highly versatile and can be catalyzed by acids or bases. mdpi.comgrowingscience.com

Table 1: General Cyclocondensation Reactions for Pyrimidine Synthesis
C-C-C Component (1,3-Dielectrophile)N-C-N ComponentTypical Catalyst/ConditionsResulting Pyrimidine Type
Malondialdehyde or equivalentUreaAcid or Base catalysisPyrimidin-2(1H)-one
Ethyl acetoacetateUrea or ThioureaAcid catalysis (e.g., Biginelli Reaction)Dihydropyrimidinone/-thione
MalononitrileBenzamidine hydrochlorideSolvent-free, catalyst (e.g., nano Fe3O4) growingscience.comAminopyrimidine-5-carbonitrile
Ketones/AldehydesAmidinesIron(II) complex, TEMPO organic-chemistry.orgSubstituted Pyrimidines

Post-Cyclization Functionalization and Derivatization Approaches

An alternative to building the fully substituted ring in one step is to perform functionalization on a pre-existing pyrimidine ring. This approach is crucial for introducing specific substituents at desired positions. For the synthesis of this compound, a key step in this strategy is the halogenation of the pyrimidine core.

Specifically, 2-hydroxypyrimidine can be directly brominated at the C5 position, which is activated towards electrophilic substitution. A patented method describes the reaction of 2-hydroxypyrimidine with bromine at low temperatures (below 5°C) to yield 2-hydroxy-5-bromopyrimidine. google.com This intermediate is a critical building block for the subsequent etherification step. Such post-cyclization modifications allow for the strategic installation of functional groups that might not be compatible with the initial ring-forming conditions. acs.org

Introduction of the 3-Bromophenoxy Moiety

With the 5-bromo-2-hydroxypyrimidine core in hand, the final key transformation is the formation of the aryl-ether bond to link the 3-bromophenol moiety. This can be accomplished through either nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.

Etherification Reactions: Nucleophilic Aromatic Substitution on Pyrimidine Systems

Nucleophilic aromatic substitution (S_NAr) is a viable pathway for forming the C-O bond. In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. wikipedia.orgchemistrysteps.com For this to occur, the aromatic ring must be "activated" by electron-withdrawing groups, and pyrimidine rings are inherently electron-deficient due to the presence of the two nitrogen atoms. wikipedia.org

In this context, a 5-halopyrimidine (e.g., 5-bromo- or the more reactive 5-fluoropyrimidin-2-ol) can react with the sodium or potassium salt of 3-bromophenol (3-bromophenoxide). The phenoxide acts as the nucleophile, attacking the C5 position of the pyrimidine ring and displacing the halide ion. masterorganicchemistry.comlibretexts.org This reaction is typically carried out in a polar, aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures. wikipedia.org

Transition Metal-Catalyzed Coupling Approaches for Aryl-Ether Linkage Formation

Transition metal-catalyzed cross-coupling reactions offer powerful and often milder alternatives for forming C-O bonds.

Ullmann Condensation: The Ullmann condensation is a classic method that uses a copper catalyst to couple an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org In a typical procedure, 5-bromo-2-hydroxypyrimidine would be reacted with 3-bromophenol in the presence of a copper(I) salt (e.g., CuI) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like DMF or pyridine. mdpi.com The use of ligands such as 1,10-phenanthroline (B135089) or various amino acids can accelerate the reaction and allow it to proceed under milder conditions. nih.gov

Buchwald-Hartwig Etherification: A more modern and highly versatile method is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O bond formation (Buchwald-Hartwig etherification). wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol using a palladium catalyst and a specialized phosphine (B1218219) ligand. youtube.com For the synthesis of this compound, the reaction would involve coupling 5-bromo-2-hydroxypyrimidine with 3-bromophenol in the presence of a palladium(0) source (e.g., Pd₂(dba)₃), a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu). wikipedia.org This method is known for its broad substrate scope and functional group tolerance. capes.gov.br

Table 2: Comparison of Etherification Methods for Aryl-Ether Linkage
MethodCatalyst/ReagentsTypical ConditionsKey Features
Nucleophilic Aromatic Substitution (SNAr)None (or strong base to form nucleophile)High temperatures (100-200°C); Polar aprotic solvent (DMF, DMSO)Requires electron-deficient aryl halide; Atom economical. wikipedia.orgchemistrysteps.com
Ullmann CondensationCopper(I) or Copper(0) (e.g., CuI, Cu₂O)High temperatures (>150°C); Base (K₂CO₃, Cs₂CO₃); Ligands can lower temp. wikipedia.orgnih.govClassic, robust method; Can require harsh conditions. organic-chemistry.org
Buchwald-Hartwig EtherificationPalladium(0) catalyst; Bulky phosphine ligandMilder temperatures (RT to 120°C); Strong, non-nucleophilic base (NaOtBu)High functional group tolerance; Broad scope; Milder conditions. wikipedia.orgorganic-chemistry.org

Control of Regioselectivity and Stereochemical Purity in Synthesis

The precise control of substituent placement on the pyrimidine ring is paramount in the synthesis of this compound and its analogs to ensure the desired biological activity. The regioselectivity of the synthesis is a key challenge that chemists must address.

The primary disconnection for the synthesis of this compound involves the formation of the C-O bond between the pyrimidine and the bromophenoxy moieties. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The regioselectivity in these reactions is dictated by the substitution pattern of the pyrimidine precursor. For instance, starting with a 5-halopyrimidin-2-ol derivative allows for the direct and regioselective introduction of the 3-bromophenoxy group at the C5 position.

One common strategy to achieve high regioselectivity is the use of pre-functionalized pyrimidine building blocks. For example, the condensation of a 1,3-dicarbonyl compound (or its equivalent) with urea or a related amidine derivative is a classic method for constructing the pyrimidine ring. By choosing an appropriately substituted 1,3-dicarbonyl precursor, the desired substitution pattern on the pyrimidine can be pre-determined, thus ensuring high regioselectivity. A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, a related heterocyclic system, has been achieved through the condensation of 1,3-diketones with arylhydrazines in aprotic polar solvents like N,N-dimethylacetamide (DMAc), highlighting the importance of solvent choice in controlling regioselectivity. organic-chemistry.org

While this compound itself is an achiral molecule, the synthesis of its chiral analogs necessitates strict control over stereochemistry. The introduction of stereocenters can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. organic-chemistry.org For instance, in the synthesis of a chiral dual orexin (B13118510) receptor antagonist, a stereoselective Mukaiyama aldol (B89426) reaction was a key step in establishing the desired trans-2,5-disubstituted piperidinyl ether fragment which was later coupled to a pyrimidine moiety. nih.gov The stereoselective synthesis of chiral oxepanes and pyrans has been achieved via an intramolecular nitrone cycloaddition in aqueous media, demonstrating that stereocontrol can be achieved even in environmentally benign solvents. nih.gov

The following table summarizes some examples of regioselective and stereoselective synthetic strategies for pyrimidine derivatives and related heterocycles.

Starting Material(s)Reagents and ConditionsProductKey Feature(s)Reference
1,3-Diketones, ArylhydrazinesN,N-Dimethylacetamide (DMAc), room temperature1-Aryl-3,4,5-substituted pyrazolesHigh regioselectivity organic-chemistry.org
3-O-Allyl furanoside derivativesSurfactant-catalyzed intramolecular nitrone cycloaddition in waterChiral oxepanes or pyransHigh stereoselectivity, green solvent nih.gov
Pyrimidyl benzonitrileCatalytic T3P-mediated amidationMK-6096 (dual orexin receptor antagonist)Stereoselective synthesis of a complex chiral molecule nih.gov

Modern and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several modern synthetic techniques are being applied to the synthesis of pyrimidine derivatives, including the target compound and its analogs.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov For the synthesis of 5-aryloxypyrimidines, microwave heating can be particularly advantageous for the copper-catalyzed Ullmann condensation, a reaction that traditionally requires high temperatures and long reaction times. nih.govresearchgate.net The efficient heating provided by microwaves can lead to cleaner reactions with fewer byproducts. For example, the microwave-assisted synthesis of macrocyclic diaryl ethers via intramolecular Ullmann coupling demonstrated improved yields and shorter reaction times compared to conventional heating. nih.gov

Flow Chemistry Techniques for Enhanced Reaction Control

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. nih.govyoutube.com These benefits include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward automation and scalability. nih.govyoutube.comyoutube.com While specific examples for the synthesis of this compound in flow are not widely reported, the application of flow chemistry to related transformations, such as C-O bond formation and cross-coupling reactions, is well-documented. acs.org For instance, a flow process for a Suzuki-Miyaura coupling, a type of cross-coupling reaction, demonstrated complete conversion in 60 minutes, a significant reduction from the 4-6 hours required in a batch process. acs.org Such techniques could be readily adapted for the synthesis of the target compound, offering precise control over reaction parameters and facilitating a safer and more efficient manufacturing process.

Catalyst Development and Optimization for Specific Transformations

The choice of catalyst is critical for the efficiency and selectivity of the synthesis of this compound. The key C-O bond formation is often accomplished via a metal-catalyzed cross-coupling reaction, with both copper and palladium-based systems being widely explored.

The Ullmann condensation, traditionally using stoichiometric copper, has been significantly improved through the development of catalytic systems employing copper(I) salts with various ligands. wikipedia.orgnih.gov Ligands such as phenanthrolines, amino acids, and diamines can enhance the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. wikipedia.orgrug.nl For instance, a copper-catalyzed Ullmann-type coupling for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines utilized a carbazole-based ligand to achieve excellent yields in a short reaction time under microwave irradiation. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and ether synthesis, offer an alternative and often more versatile approach. mit.edunih.gov Palladium catalysts can exhibit high turnover numbers and tolerate a wide range of functional groups. The development of specialized ligands, such as biarylphosphines, has been instrumental in expanding the scope of these reactions. organic-chemistry.orgnih.gov For example, a palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine (B1208166) at the 3-position has been reported. nih.gov The selective O- or N-arylation of aminophenols has been achieved by using either a copper- or a palladium-based catalyst system, demonstrating the ability to control the reaction outcome by judicious choice of the metal and ligand. mit.edunih.gov

The following table provides a summary of catalyst systems used for C-O and C-N bond formation on pyrimidine and related heterocyclic cores.

Catalyst SystemReaction TypeSubstratesKey Feature(s)Reference
CuI / Carbazole-based ligandUllmann-type amination5-Amino-3-bromopyrazolo[1,5-a]pyrimidines, various aminesMicrowave-assisted, short reaction time, excellent yields nih.gov
Pd(OAc)₂ / P(Cy)₃·HBF₄Direct C-H arylationThieno[3,2-d]pyrimidine derivatives, bromobenzeneRegioselective C-H activation mdpi.com
CuI / Picolinic acid or CyDMEDAO-arylation3- and 4-aminophenols, aryl halidesSelective O-arylation mit.edunih.gov
BrettPhos precatalyst (Pd-based)N-arylation3- and 4-aminophenols, aryl halidesSelective N-arylation mit.edunih.gov

Scalability Considerations for Research and Pre-clinical Development

The transition of a synthetic route from a laboratory-scale procedure to a larger, pre-clinical or even manufacturing-scale process presents a unique set of challenges. Factors such as cost of goods, safety, robustness, and environmental impact become increasingly important.

For the synthesis of this compound, the scalability of the chosen synthetic route is a critical consideration. While many modern catalytic systems offer high efficiency on a small scale, their cost and availability may become prohibitive for larger-scale production. Therefore, the development of robust and cost-effective synthetic methods is essential. A patent for the synthesis of 5-bromopyridine-3-formaldehyde, a related brominated heterocyclic aldehyde, describes a process using a Grignard reaction at a relatively moderate temperature of 15°C or lower, which is more amenable to industrial scale-up compared to reactions requiring cryogenic temperatures. google.com

The Ullmann condensation, while a classic reaction, has traditionally been challenging to scale up due to the high reaction temperatures and the use of stoichiometric copper, which can lead to difficulties in product purification and waste disposal. wikipedia.org However, modern advancements in catalysis, including the use of highly active and recyclable catalysts, are helping to overcome these limitations. nih.gov

Flow chemistry offers a particularly promising solution for the scalable synthesis of pharmaceutical intermediates. nih.govyoutube.com The ability to safely handle hazardous reagents and exothermic reactions, coupled with the potential for continuous operation, makes flow reactors an attractive platform for industrial production. nih.gov The development of a scalable synthesis is a multi-faceted endeavor that requires careful consideration of chemical, engineering, and economic factors to ensure a viable and sustainable manufacturing process.

Computational Chemistry and Cheminformatics in the Study of 5 3 Bromophenoxy Pyrimidin 2 Ol

Quantum Mechanical Investigations of Electronic and Conformational Properties

Quantum mechanical methods are fundamental to understanding the electronic nature and spatial arrangement of 5-(3-Bromophenoxy)pyrimidin-2-ol at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of pyrimidine (B1678525) derivatives. samipubco.comijcce.ac.ir By solving approximations of the Schrödinger equation, DFT can determine various molecular properties. For this compound, these calculations are crucial for understanding the distribution of electrons within the molecule, which dictates its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. ijcce.ac.ir A larger gap suggests higher stability and lower reactivity. samipubco.com DFT calculations also provide insights into the molecular electrostatic potential (MESP), which maps the charge distribution and helps identify regions of the molecule that are likely to engage in electrostatic interactions. jchemrev.com This information is invaluable for predicting how the molecule might interact with biological targets. samipubco.com

Table 1: Representative Electronic Properties of Pyrimidine Derivatives from DFT Calculations This table presents typical electronic property values for pyrimidine derivatives as determined by DFT calculations. The values for this compound would be expected to fall within a similar range.

Parameter Description Typical Calculated Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 4.0 to 5.5 eV
Dipole Moment (µ) Measure of the net molecular polarity 2.0 to 5.0 Debye

Conformational Landscape Analysis via Potential Energy Surface Scans

The three-dimensional structure of this compound is not static. The molecule possesses conformational flexibility, primarily around the ether linkage connecting the phenyl and pyrimidine rings. Understanding the preferred spatial arrangements (conformers) and the energy barriers between them is essential, as the conformation of a ligand is a key determinant of its binding to a receptor. nih.gov

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational techniques used to predict how a small molecule like this compound might interact with a macromolecular target, such as a protein, and to identify potential targets from large databases.

Elucidation of Putative Binding Modes with Macromolecular Targets

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this involves placing a ligand (e.g., this compound) into the binding site of a protein and evaluating the interaction energy. Pyrimidine derivatives are known to inhibit various enzymes, making them interesting candidates for docking studies against targets like dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), and tyrosine kinases. samipubco.comnih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein. nih.gov Docking algorithms then sample a large number of possible binding poses and use a scoring function to rank them based on their predicted binding affinity. mdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. consensus.app For instance, docking studies on similar pyrimidine derivatives have identified critical hydrogen bonds with residues like Cys195 in thymidylate synthase or interactions within the ATP-binding pocket of kinases. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyrimidine-based Inhibitor This table provides an example of the type of data generated from a molecular docking study, showing the predicted binding affinity and key interactions with a hypothetical protein target.

Parameter Description Example Value/Residues
Binding Energy The predicted free energy of binding (lower is better) -7.0 to -9.0 kcal/mol
Inhibition Constant (Ki) Predicted concentration required to inhibit the target by 50% Nanomolar (nM) range
Hydrogen Bonds Key amino acid residues forming hydrogen bonds Gln773, Lys798, Ser800
Hydrophobic Interactions Key amino acid residues in hydrophobic contact Leu12, Val20, Phe88

High-Throughput Virtual Screening for Target Identification

When the biological target of a compound is unknown, high-throughput virtual screening (HTVS) can be employed. ijfmr.com This technique involves docking a ligand, such as this compound, against a large library of 3D protein structures. ijfmr.com The goal is to identify proteins to which the molecule binds with high predicted affinity, thus generating hypotheses about its potential biological targets.

The virtual screening workflow begins with the generation of a 3D model of the ligand. ijfmr.com This model is then computationally screened against databases containing thousands of protein structures. The results are ranked based on docking scores, and the top-ranking protein "hits" are considered putative targets. ijfmr.com This approach can accelerate the drug discovery process by narrowing down the number of potential targets that need to be validated experimentally. ijfmr.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. youtube.com This technique is often used to refine and validate the results of molecular docking. ijfmr.com

By placing the docked complex of this compound and its putative protein target into a simulated physiological environment (including water and ions), MD simulations can assess the stability of the binding pose. youtube.comyoutube.com Over the course of the simulation (typically nanoseconds to microseconds), researchers can analyze the fluctuations in the ligand's position, the persistence of key interactions (like hydrogen bonds), and any conformational changes in the protein induced by ligand binding. nih.gov These simulations provide crucial insights into the stability and dynamics of the protein-ligand complex, offering a more realistic representation of the binding event than static docking alone. nih.gov

Trajectory Analysis of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the dynamic behavior of molecules over time. For a ligand like this compound, MD simulations of its complex with a biological target (a receptor) are crucial for understanding the stability and nature of their interaction. nih.govresearchgate.netresearchgate.net

Trajectory analysis involves examining the output of an MD simulation, which is a series of "snapshots" of the system's atomic coordinates over time. Key metrics derived from this analysis include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable, converging RMSD plot for both the receptor and the ligand suggests that the complex has reached equilibrium and the binding is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues (in the protein) or atoms (in the ligand) to identify regions of high flexibility or movement. This helps pinpoint which parts of the receptor and ligand are rigid and which are dynamic during the interaction. researchgate.net

For this compound, such analyses would provide critical insights into how securely it remains within the binding pocket of a target protein and which specific interactions contribute most to its stability.

Table 1: Illustrative Trajectory Analysis Parameters for a Ligand-Receptor Complex This table illustrates the type of data generated from a trajectory analysis. Actual values would be specific to the simulated system.

ParameterSubjectTypical Observation for a Stable ComplexInterpretation
RMSD Protein BackbonePlateaus after an initial increase (e.g., < 3 Å)The protein structure is stable and has reached equilibrium.
RMSD Ligand (heavy atoms)Remains low and stable within the binding siteThe ligand maintains a consistent binding pose.
RMSF Protein ResiduesLow fluctuations in binding site residuesResidues interacting with the ligand are stabilized.
Rg Entire ComplexRemains relatively constantThe overall shape and compactness of the complex are maintained.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To quantify the binding affinity between a ligand and its receptor, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used. nih.govnih.gov These "end-point" methods calculate the free energy of binding by analyzing snapshots from an MD simulation, offering a balance between accuracy and computational cost. tandfonline.comrsc.org

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The calculation is typically broken down into several energy components:

Molecular Mechanics (MM) Energy (ΔE_MM): This term includes the internal energy from bond, angle, and dihedral strains, as well as the intermolecular van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions. nih.gov

Solvation Free Energy (ΔG_solv): This component estimates the energy change associated with transferring the molecules from a vacuum to a solvent (water). It is further divided into:

Polar Solvation Energy (ΔG_polar): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, this term accounts for the energetic cost of arranging the polar solvent molecules around the solute. nih.gov

Nonpolar Solvation Energy (ΔG_nonpolar): This is typically estimated from the solvent-accessible surface area (SASA) and represents the energy required to create a cavity in the solvent for the solute. nih.gov

Entropic Contribution (-TΔS): This term, which accounts for the change in conformational entropy upon binding, is the most computationally expensive to calculate and is sometimes omitted in relative binding energy comparisons. nih.gov

The performance of MM/PBSA and MM/GBSA can be system-dependent, and the choice of parameters like the force field and interior dielectric constant can significantly impact the results. nih.govrsc.orgfrontiersin.org For a molecule like this compound, these calculations would be instrumental in ranking its binding affinity against other potential inhibitors and understanding the energetic drivers of its interaction with a target.

Table 2: Example Components of a MM/GBSA Binding Free Energy Calculation This table provides a representative breakdown of energy terms. The values are for illustrative purposes.

Energy ComponentValue (kcal/mol)Contribution to Binding
Van der Waals Energy (ΔE_vdW) -45.5Favorable
Electrostatic Energy (ΔE_elec) -20.8Favorable
Polar Solvation Energy (ΔG_polar) +35.2Unfavorable
Nonpolar Solvation Energy (ΔG_nonpolar) -4.1Favorable
Total Binding Free Energy (ΔG_bind) -35.2Favorable Overall Binding

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govaxborotnoma.uz This approach is fundamental in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

Feature Selection and Model Development in Predictive QSAR

A critical step in QSAR modeling is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a class of compounds including this compound, hundreds or thousands of descriptors can be generated. nih.gov

Feature selection is the process of identifying the most relevant descriptors that have the strongest correlation with biological activity, while reducing model complexity and the risk of overfitting. axborotnoma.uzelsevierpure.com Common techniques include:

Stepwise Regression tandfonline.com

Genetic Algorithms elsevierpure.com

Ant Colony Optimization elsevierpure.com

Once the key descriptors are selected, a mathematical model is developed. Common modeling techniques are:

Multiple Linear Regression (MLR): Creates a linear equation to describe the relationship between the descriptors and activity. nih.gov

Artificial Neural Networks (ANN): A non-linear method capable of modeling more complex relationships, often yielding higher predictive accuracy than MLR. nih.govnih.gov

The quality of a QSAR model is assessed using statistical parameters like the coefficient of determination (R²), which measures how well the model fits the data, and the cross-validation coefficient (Q²), which evaluates its predictive power. tandfonline.comnih.gov

Ligand-Based Design Principles: Pharmacophore Modeling and Similarity Searching

When the 3D structure of a biological target is unknown, ligand-based design methods are invaluable. These approaches rely on the information derived from a set of known active molecules.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.govnih.gov A pharmacophore model for a series of pyrimidin-2-ol analogues could be generated and then used as a 3D query to screen large compound databases, identifying novel molecules that fit the model and are likely to be active. researchgate.netmdpi.comnih.gov

Similarity searching is another powerful technique that operates on the principle that structurally similar molecules are likely to have similar biological activities. Using this compound as a query, one could search databases for compounds with a high degree of structural similarity, calculated using various molecular fingerprints and similarity coefficients. This can rapidly identify commercially available or synthetically accessible analogues for further investigation.

In Silico Assessment of ADME/Tox Profiles: Methodological Frameworks

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to reduce late-stage failures in drug development. nih.gov In silico models provide a rapid and cost-effective way to assess the drug-likeness and potential liabilities of a compound like this compound. tandfonline.commdpi.comrsc.org

These methodological frameworks rely on predictive models built from large datasets of experimental results. nih.govbenthamscience.com A molecule's structure is used to calculate physicochemical descriptors (e.g., logP, molecular weight, polar surface area) which are then fed into QSAR-like models to predict various ADME/Tox endpoints.

Table 3: Illustrative In Silico ADME/Tox Profile for this compound This table presents a hypothetical but representative set of predicted ADME/Tox properties based on common computational models. mdpi.comcumhuriyet.edu.tr

PropertyPredicted Value/ClassificationInterpretation
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed from the gut.
Caco-2 Permeability HighIndicates good potential for passive diffusion across the intestinal wall. mdpi.com
Blood-Brain Barrier (BBB) Penetration Low/Non-penetrantThe compound is not expected to cross into the central nervous system.
CYP450 2D6 Inhibition Non-inhibitorLow likelihood of drug-drug interactions involving this metabolic enzyme.
Hepatotoxicity Low riskPredicted to be non-toxic to the liver. mdpi.com
Carcinogenicity Non-carcinogenThe structure does not contain typical alerts for carcinogenic potential.
Drug-Likeness (Lipinski's Rule) YesMeets the criteria for oral bioavailability (e.g., MW < 500, logP < 5).

Exploration of Molecular Interactions and Biochemical Modulations of 5 3 Bromophenoxy Pyrimidin 2 Ol

Elucidation of Molecular Target Interactions via in vitro Biochemical Assays

To understand how a compound interacts with its molecular target, direct biochemical assays are employed. These cell-free systems use purified enzymes and substrates to quantify the inhibitor's effect on target activity without the complexities of a cellular environment.

Enzyme kinetic studies are essential for quantifying the potency of an inhibitor. For a suspected kinase inhibitor like 5-(3-bromophenoxy)pyrimidin-2-ol, these assays measure the phosphorylation of a substrate by the target kinase, IRAK4.

A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The assay is performed by incubating the kinase (IRAK4), a substrate (e.g., a peptide substrate), and ATP with varying concentrations of the inhibitor. The amount of ADP generated is inversely proportional to the inhibitory activity of the compound. Luminescence-based detection provides a robust and sensitive readout suitable for determining the half-maximal inhibitory concentration (IC50). reactionbiology.com

Another widely used platform is the Transcreener® ADP² Kinase Assay. This method uses a highly specific antibody that detects the ADP produced by the kinase. bellbrooklabs.com It is a simple mix-and-read format that provides data with high accuracy and is amenable to large-scale screening. bellbrooklabs.com Such assays are critical for initial hit validation and for establishing structure-activity relationships (SAR) during lead optimization. bellbrooklabs.com For example, a study on IRAK4 inhibitors used the Transcreener kit to measure enzymatic activity and determine Ki values, achieving high sensitivity with low nanomolar concentrations of the IRAK4 enzyme. bellbrooklabs.com

Below is a representative table illustrating the kind of data generated from such enzyme kinetic studies for a series of hypothetical pyrimidine-based IRAK4 inhibitors.

CompoundTarget KinaseIC50 (nM)Assay Method
This compound IRAK4 15 ADP-Glo™
Analog AIRAK48ADP-Glo™
Analog BIRAK4120Transcreener®
Analog CIRAK445ADP-Glo™
This table contains illustrative data.

Receptor binding assays are designed to measure the direct interaction between a ligand (the inhibitor) and its target protein (the kinase). nih.gov These assays confirm that the inhibitor functions by physically binding to the target and can be used to determine the binding affinity (Ki or Kd).

A prevalent technique is the LanthaScreen™ Eu Kinase Binding Assay. This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It involves a europium-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs. An inhibitor like this compound will compete with the tracer for binding to the ATP site, leading to a decrease in the FRET signal. This displacement allows for the calculation of the inhibitor's binding affinity. nih.gov

Filtration-based binding assays are another classic method. nih.gov In this format, a radiolabeled ligand with known affinity for the target is incubated with the purified kinase and a filter membrane. The inhibitor is then added at various concentrations. The amount of radiolabeled ligand displaced from the kinase and washed through the filter is measured, allowing for the determination of the inhibitor's Ki value. nih.gov These assays are crucial for confirming that the compound's mechanism of action involves direct competition at the ATP-binding site. nih.gov

Cellular Pathway Analysis and Phenotypic Screening Methodologies (in vitro Cell Line Studies)

While biochemical assays confirm direct target interaction, cell-based assays are necessary to determine if a compound can engage its target within a living cell and produce a desired functional outcome. These studies assess a compound's membrane permeability, stability in the cellular environment, and its effect on downstream signaling pathways. nih.gov

The discovery of novel kinase inhibitors often begins with high-throughput screening (HTS), where large libraries containing millions of compounds are rapidly tested for activity against a specific target. acs.orgnih.gov For a target like IRAK4, an HTS campaign might use a biochemical assay (like the ADP-Glo™ or Transcreener® assays mentioned previously) in a highly automated fashion. bellbrooklabs.comoup.com Hits from the HTS—compounds that show significant inhibition—are then subjected to further analysis and medicinal chemistry efforts to improve potency and selectivity. acs.org The this compound scaffold is representative of structures that could be identified and prioritized from such a screening effort. nih.gov

To elucidate an inhibitor's mechanism of action, cell-based assays are developed to measure its impact on the target's signaling pathway. For an IRAK4 inhibitor, a key functional readout is the suppression of cytokine production following stimulation of an appropriate innate immune receptor.

Commonly used cell lines include the human monocytic cell line THP-1 or peripheral blood mononuclear cells (PBMCs). nih.gov These cells are treated with the inhibitor and then stimulated with a TLR ligand, such as lipopolysaccharide (LPS) or R848, to activate the IRAK4 pathway. oup.com The subsequent production of downstream cytokines like tumor necrosis factor-alpha (TNFα) or Interleukin-6 (IL-6) is then quantified using methods like ELISA. nih.govnih.gov A potent inhibitor will reduce cytokine secretion in a dose-dependent manner, providing a cellular IC50 value. nih.gov

More proximal assays can also be developed to measure target engagement more directly. For instance, an electrochemiluminescence (ECL)-based assay can be established to measure the phosphorylation of IRAK1, a direct substrate of IRAK4. nih.govresearchgate.net Since IRAK1 activation is dependent on IRAK4, measuring the level of phosphorylated IRAK1 provides a more direct biomarker of IRAK4 activity within the cell. nih.govresearchgate.net Such assays are invaluable for confirming that the observed phenotypic effects (like cytokine reduction) are a direct result of target inhibition. nih.gov

The table below shows potential results from cellular assays for a series of hypothetical IRAK4 inhibitors.

CompoundCell LineStimulantMeasured EndpointCellular IC50 (nM)
This compound THP-1 LPS TNFα Release 250
Analog APBMCR848IL-6 Release180
Analog BTHP-1LPSp-IRAK1 Levels450
Analog CPBMCLPSTNFα Release900
This table contains illustrative data.

Biophysical Characterization of Ligand-Macromolecule Interactions

Biophysical techniques provide detailed, quantitative, and structural information about the interaction between a ligand and its target macromolecule. These methods complement kinetic and cellular assays by revealing the thermodynamics, kinetics, and precise structural basis of the binding event. reactionbiology.com

One of the most powerful biophysical methods is X-ray crystallography . Obtaining a co-crystal structure of this compound bound to the IRAK4 kinase domain would provide atomic-level detail of the binding mode. nih.gov This information is invaluable for understanding structure-activity relationships and for guiding the rational design of more potent and selective inhibitors. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two other key techniques. reactionbiology.com SPR measures the binding and dissociation rates (kon and koff) of an inhibitor to its target, which is immobilized on a sensor chip. This provides detailed kinetic information beyond a simple potency value. ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. reactionbiology.com

Finally, Differential Scanning Calorimetry (DSC) can be used to assess how the binding of an inhibitor affects the thermal stability of the target protein. intertek.com A shift in the protein's melting temperature (Tm) upon ligand binding can confirm interaction and provide insights into the stabilizing effect of the compound. intertek.com

Surface Plasmon Resonance (SPR) for Binding Kinetics

No published data is currently available on the use of Surface Plasmon Resonance to determine the binding kinetics of this compound with any biological target. Therefore, key parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for this compound have not been reported.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

There is no available research that has employed Isothermal Titration Calorimetry to characterize the thermodynamic profile of this compound's binding interactions. As a result, the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) associated with its binding to a target molecule are unknown.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Co-crystal Structure Determination

A search of crystallographic and electron microscopy databases reveals no deposited co-crystal structures of this compound in complex with a protein or other biological macromolecule. The precise binding mode and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, have not been visualized through these structural biology techniques.

Structure Based Drug Design Sbdd and Rational Design Methodologies for 5 3 Bromophenoxy Pyrimidin 2 Ol Derivatives

Scaffold Hopping and Bioisosteric Replacement Strategies

A cornerstone of modern medicinal chemistry is the iterative refinement of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. Scaffold hopping and bioisosteric replacement are powerful twin strategies to achieve this, allowing chemists to explore new chemical space while retaining key binding interactions. researchgate.netnih.gov

Scaffold hopping involves replacing the central core of a molecule—in this case, the pyrimidin-2-ol ring—with a structurally different scaffold that maintains the original orientation of the key interacting functional groups. researchgate.net The goal is to discover novel chemotypes with improved properties, such as enhanced synthetic accessibility or novel intellectual property. For 5-(3-Bromophenoxy)pyrimidin-2-ol, the pyrimidine (B1678525) core could be "hopped" to other heterocyclic systems known to act as hinge-binding motifs in kinases.

Bioisosteric replacement focuses on substituting functional groups with other groups that possess similar physical or chemical properties, leading to comparable biological activity. ctppc.org This technique can be used to fine-tune a molecule's potency, alter its metabolic profile, or reduce toxicity. researchgate.net For the this compound scaffold, bioisosteric replacements could be applied to multiple positions. For instance, the ether linkage is a key structural feature. Replacing the oxygen atom with sulfur (thioether) or an amino group (secondary amine) could modulate the compound's flexibility and electronic properties. On the phenoxy ring, the bromine atom could be replaced with other groups of similar size and electronics, such as a chlorine atom, a trifluoromethyl group, or a cyano group, to probe interactions within the target's binding pocket.

Table 1: Potential Scaffold Hopping and Bioisosteric Replacement Strategies for this compound

Strategy Original Moiety Potential Replacement Rationale for Modification
Scaffold Hopping Pyrimidin-2-ol Pyrazolo[3,4-d]pyrimidine Isostere of adenine, known to mimic ATP binding interactions. rsc.orgnih.gov
Pyrido[2,3-d]pyrimidine A privileged scaffold in drug design for kinase inhibitors. nih.gov
Furano[2,3-d]pyrimidine Can restore potent inhibition in a more polar template. nih.gov
Bioisosteric Replacement Ether Linkage (-O-) Thioether (-S-), Amine (-NH-) Modulates bond angles, flexibility, and hydrogen bonding capacity.
Bromine (-Br) Chlorine (-Cl), Trifluoromethyl (-CF3), Cyano (-CN) Alters electronic properties and potential for halogen bonding.

In one study, an aminopyrimidine was successfully identified as a bioisostere for a phenol (B47542) moiety in a phosphoinositide 3-kinase (PI3K) inhibitor, which helped overcome rapid metabolic glucuronidation of the parent compound. nih.gov This exemplifies how such replacements can solve critical pharmacokinetic challenges.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds. It begins by screening libraries of low-molecular-weight molecules, or "fragments," which typically bind with low affinity to the biological target. gsconlinepress.com These initial hits are then optimized and grown into more potent, drug-like molecules. This approach is highly efficient as it explores chemical space more effectively than traditional high-throughput screening (HTS).

An FBDD campaign to discover a molecule like this compound could proceed in two primary ways:

Fragment Growth: A screen might identify a small pyrimidine-containing fragment that binds to the target protein, for example, at the hinge region of a kinase. Using structure-based methods like X-ray crystallography, medicinal chemists could then "grow" the fragment by adding the 3-bromophenoxy tail to pick up additional interactions in the binding site, thereby increasing potency.

Fragment Linking: Alternatively, two separate fragments could be identified that bind to adjacent pockets in the target's active site. One fragment could be a pyrimidine derivative, and the other could be a substituted phenyl ring, such as 3-bromophenol (B21344). These two fragments would then be linked together, using an appropriate spacer like an oxygen atom, to create a single, higher-affinity molecule.

The success of FBDD is highly dependent on the quality of the fragment library, which should be designed for optimal chemical and pharmacophore diversity. gsconlinepress.com

Lead Identification and Optimization Methodologies: Combinatorial Chemistry and Library Synthesis

Once a lead compound like this compound is identified, combinatorial chemistry and library synthesis become crucial tools for lead optimization. nih.gov These techniques enable the rapid, parallel synthesis of a large number of analogs, allowing for a systematic exploration of the structure-activity relationship (SAR). nih.govualberta.ca

For the this compound scaffold, a focused library could be generated to explore the impact of different substituents on both the pyrimidine and the phenoxy rings. The synthesis could be designed in a modular fashion, allowing for diverse building blocks to be combined systematically. A common synthetic route for diaryl ethers involves reactions like the Ullmann condensation or the Buchwald-Hartwig amination, which are amenable to parallel synthesis formats. organic-chemistry.org

A potential combinatorial library could be designed around a common core, varying substituents at key positions. For example, starting with 2,4-dichloropyrimidine, a library of analogs could be synthesized through sequential nucleophilic aromatic substitution (SNAr) reactions.

Table 2: Example of a Combinatorial Library Design for this compound Analogs

Scaffold Core R1 (Position 5 on Pyrimidine) R2 (Substituent on Phenoxy Ring)
Pyrimidin-2-ol H 3-Br
H 3-Cl, 4-Cl
H 3-CF3, 4-CH3
Methyl 3-Br
Fluoro 3-Br, 3-CN

Such libraries, often containing hundreds to thousands of compounds, can be screened to identify analogs with improved potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net DNA-encoded libraries (DELs) represent a further evolution of this concept, allowing for the generation and screening of libraries containing millions or even billions of members. nih.gov

Designing for Selectivity and Potency: Conceptual Frameworks

A primary goal of lead optimization is to maximize a compound's potency against its intended target while minimizing its activity against other related targets, thereby improving its safety profile. nih.gov For kinase inhibitors, achieving selectivity can be particularly challenging due to the high degree of conservation in the ATP-binding site across the kinome. acs.org

Structure-based drug design is indispensable for engineering selectivity and potency. nih.gov By obtaining the X-ray crystal structure of a lead compound bound to its target, chemists can visualize the key interactions and identify opportunities for optimization. For this compound, several conceptual frameworks could be applied:

Exploiting Unique Pockets: While the hinge-binding region is highly conserved, adjacent solvent-exposed regions or "back pockets" can vary significantly between kinases. nih.gov Modifications to the 3-bromophenoxy moiety could be designed to extend into these unique regions, forming specific interactions that are not possible with off-target kinases.

Targeting the Gatekeeper Residue: The "gatekeeper" residue is a key amino acid that controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies across the kinome. By tuning the size and shape of the substituents on the pyrimidine or phenyl ring, it is possible to design compounds that are sterically compatible only with the gatekeeper of the desired target kinase.

Modulating Lipophilicity and Physicochemical Properties: Potency is not the only factor; a successful drug must also have appropriate "drug-like" properties. Optimization efforts often focus on reducing lipophilicity to improve solubility and metabolic stability, which can be achieved through the strategic introduction of polar groups or by exploring different heterocyclic scaffolds. medchemexpress.com

Table 3: Conceptual Modifications to Enhance Selectivity and Potency

Modification Strategy Target Area on Compound Example Modification Desired Outcome
Exploit Allosteric Pockets Phenyl ring Add a sulfonamide or other polar group at the 4-position Form specific H-bonds with residues in a unique sub-pocket.
Target Gatekeeper Residue Phenyl ring Replace bromine with a bulkier group (e.g., tert-butyl) Create steric hindrance to prevent binding to kinases with large gatekeepers.
Enhance Hinge Binding Pyrimidine ring Modify substituents at the 4 or 6 positions Optimize hydrogen bonding network with the kinase hinge region.

Through these rational design principles, the this compound scaffold can serve as a starting point for the development of highly potent and selective drug candidates tailored to a specific biological target.

Emerging Research Paradigms and Future Perspectives for 5 3 Bromophenoxy Pyrimidin 2 Ol

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The traditional drug discovery process is notoriously time-consuming and expensive. nih.govnih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this pipeline by introducing predictive power and efficiency at nearly every stage. nih.gov For a molecule like 5-(3-bromophenoxy)pyrimidin-2-ol, integrating AI/ML could dramatically accelerate its development from a chemical entity into a potential therapeutic lead.

De novo drug design, a computational strategy to generate novel molecular structures, stands to be particularly impactful. mdpi.com Using the this compound scaffold as a template, generative AI models—such as generative adversarial networks (GANs) or diffusion models—can design vast virtual libraries of analogues. mdpi.comyoutube.com These models learn the complex rules of chemical space and molecular interactions to propose new compounds with a high probability of possessing desired biological activities and improved pharmacokinetic profiles. mdpi.comsemanticscholar.org

Furthermore, predictive ML models can be trained on existing data to forecast the properties of these newly designed molecules. This includes predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their potential for off-target effects. rsc.orgnih.gov By screening virtual compounds in silico, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov Advanced models like AlphaFold 3 can even predict the three-dimensional structure of a ligand-protein interaction with high accuracy, offering crucial insights for structure-based drug design without needing a pre-existing crystal structure. youtube.comyoutube.com

Table 1: Hypothetical AI/ML-Driven Discovery Pipeline for this compound

Discovery StageAI/ML ApplicationObjectivePotential Outcome
Hit-to-LeadGenerative Models (e.g., GANs, Diffusion Models)Design novel analogues based on the core scaffold.A virtual library of thousands of diverse but related compounds.
Lead OptimizationPredictive ADMET &amp; Bioactivity ModelsScreen virtual analogues for drug-like properties and predicted target affinity.Selection of a small subset of high-potential compounds for synthesis.
Target IdentificationProtein-Ligand Interaction Prediction (e.g., AlphaFold 3)Screen the compound against a proteome-wide database to identify potential biological targets.Hypothesis generation for mechanism of action and potential new therapeutic indications. youtube.com
Synthesis PrioritizationRetrosynthesis Prediction AlgorithmsIdentify the most efficient and feasible synthetic routes for prioritized molecules.Reduced time and cost in chemical synthesis planning.

Advanced Synthetic Strategies for Complex Analogs and Privileged Scaffolds

The pyrimidine (B1678525) nucleus is a cornerstone of many therapeutic agents, particularly as protein kinase inhibitors, making it a privileged scaffold for anticancer drug development. nih.gov To fully explore the potential of this compound, chemists can employ advanced synthetic strategies to build complex and diverse analogues that would be difficult to access through classical methods.

Modern synthetic methodologies offer significant advantages in terms of efficiency, yield, and environmental impact. For instance, microwave-assisted organic synthesis can drastically reduce reaction times and improve yields for the creation of pyrimidine derivatives. scielo.br Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, provide a powerful route to rapidly increase molecular complexity. nih.gov

For the this compound scaffold, specific advanced strategies could include:

Palladium-catalyzed cross-coupling reactions: The bromine atom on the phenoxy ring is an ideal handle for reactions like Suzuki, Stille, or Buchwald-Hartwig amination. These methods allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR).

C-H Activation: Direct functionalization of the C-H bonds on the pyrimidine or phenyl rings offers a more atom-economical approach to creating analogues, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Conducting reactions in continuous flow reactors can improve safety, scalability, and control over reaction conditions, which is particularly useful for multi-step syntheses of complex drug candidates.

Aryne-mediated reactions: This method allows for the construction of complex heterocyclic systems through the simultaneous formation of C-C and C-N bonds in a single step under relatively mild conditions. mdpi.com

Table 2: Comparison of Synthetic Strategies for Pyrimidine Analogs

Synthetic StrategyDescriptionAdvantages for Analog SynthesisReference Example
Classical SynthesisTraditional multi-step processes often requiring harsh conditions and protection/deprotection steps.Well-established and understood.Stepwise construction of substituted pyrimidines. google.com
Microwave-Assisted SynthesisUses microwave irradiation to rapidly heat reactions.Reduced reaction times, higher yields, fewer by-products. scielo.brRapid synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. scielo.br
Multi-Component Reactions (MCRs)Three or more reactants combine in one pot to form the final product.High efficiency, rapid generation of molecular diversity. nih.govOne-pot synthesis of pyranopyrimidines. nih.gov
Palladium-Catalyzed Cross-CouplingForms new C-C, C-N, or C-O bonds using a palladium catalyst.High functional group tolerance, allows for precise and varied derivatization.Synthesis of N-substituted phenanthridinones via N-aryl coupling. mdpi.com

Novel Methodologies for Exploring Uncharted Biological Interactions

Identifying the biological targets of a novel compound is a critical step in understanding its mechanism of action and therapeutic potential. While traditional methods rely on targeted assays against known proteins, novel, unbiased approaches can uncover unexpected interactions and open up new therapeutic possibilities.

For this compound, several cutting-edge methodologies could be employed:

Computational Target Prediction: As mentioned, AI tools like AlphaFold 3 can perform "inverse docking," where the ligand is screened against thousands of protein structures to predict binding partners. youtube.com This in silico approach can generate hypotheses for biological activity before any wet lab experiments are conducted.

Chemoproteomics: This technique uses chemical probes derived from the parent compound to identify its protein binding partners directly from complex biological samples like cell lysates. A common approach is affinity-based protein profiling (AfBPP), where the probe is used to pull down its targets, which are then identified by mass spectrometry.

Phenotypic Screening: This involves testing the compound across a wide range of cell-based assays that measure complex biological responses (e.g., cell morphology, viability, pathway activation). If an interesting phenotype is observed, subsequent "target deconvolution" studies are performed to identify the protein(s) responsible for the effect.

Fragment-Based Screening: The core scaffolds of the molecule, such as the 2-hydroxypyrimidine (B189755) or the 3-bromophenoxy moiety, can be used as starting points in fragment-based screening campaigns against specific protein targets or libraries of proteins. youtube.com This can reveal which part of the molecule is crucial for binding and guide further optimization.

Table 3: Methodologies for Identifying Biological Targets

MethodologyPrincipleInformation GainedApplicability to the Compound
AI-Powered Inverse DockingComputationally fitting the ligand into a vast library of protein structures.A ranked list of potential protein targets based on predicted binding affinity. youtube.comProvides initial hypotheses for biological function with no prior knowledge.
Chemoproteomics (e.g., AfBPP)An affinity-tagged version of the compound is used to capture binding proteins from cell extracts.Direct identification of protein targets in a biological context.Requires synthesis of a derivatized probe but provides strong experimental evidence.
Phenotypic ScreeningObserving the compound's effect on cell behavior without a preconceived target.Unbiased discovery of functional effects and novel therapeutic areas.Can reveal unexpected activities, followed by target identification studies.
Fragment-Based ScreeningScreening small molecular fragments for weak binding to a target protein.Identifies key binding interactions and provides a starting point for growing a more potent ligand. youtube.comThe pyrimidine or bromophenoxy fragments could be screened to understand their contribution to binding.

Potential as a Chemical Probe in Fundamental Chemical Biology Research

A chemical probe is a highly selective and potent small molecule used to perturb and study the function of a specific protein in a biological system. Given the established role of pyrimidine-containing molecules as inhibitors of fundamental cellular machinery like protein kinases, this compound has the potential to be developed into such a tool. nih.govnih.gov

To serve as a reliable chemical probe, a molecule must meet stringent criteria. The development path for this compound would involve optimizing its initial structure to meet these standards. This process, guided by the SAR data from analogue synthesis (Section 6.2) and target identification (Section 6.3), would aim to produce a compound with high affinity for a single target and minimal off-target effects.

Once a potent and selective analogue is identified, it can be further modified to create a fully functional probe. This typically involves appending a "handle" for visualization (e.g., a fluorophore) or affinity purification (e.g., biotin (B1667282) or a clickable alkyne/azide group). The key challenge is to introduce this functionality without disrupting the molecule's interaction with its target protein. A successful probe derived from this scaffold could be invaluable for elucidating the biological role of its target protein in health and disease.

Table 4: Criteria for a High-Quality Chemical Probe

CriterionDefinitionDevelopment Goal for this compound Analogs
PotencyHigh affinity for the intended target (typically nanomolar or better).Optimize the structure through medicinal chemistry to maximize binding affinity.
SelectivityMinimal interaction with other proteins, especially those within the same family.Systematically modify the scaffold to reduce off-target binding, guided by proteome-wide screening.
Mechanism of ActionA well-defined and understood interaction with its target.Confirm the binding site and mode of action using structural biology (e.g., X-ray crystallography) or AI-prediction. youtube.com
Cellular ActivityAbility to penetrate cells and engage the target in a cellular context.Ensure the compound has appropriate physicochemical properties for cell permeability.
Availability of a Negative ControlA structurally similar but biologically inactive analogue.Synthesize a close analogue that lacks the key binding feature to confirm on-target effects.

Unexplored Derivatization Opportunities and Medicinal Chemistry Trajectories

The chemical structure of this compound offers multiple avenues for derivatization, providing a rich foundation for medicinal chemistry campaigns. Each part of the molecule can be systematically modified to tune its properties and explore its biological potential.

Key derivatization points include:

The Bromine Atom: This is the most versatile functional handle on the molecule. It is primed for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. This position is ideal for probing interactions with the target protein and modulating properties like solubility and metabolic stability.

The Pyrimidin-2-ol Ring: The hydroxyl group exists in tautomeric equilibrium with its keto form (a pyrimidinone). This group can be alkylated to explore the impact of substituents near the core. Furthermore, other positions on the pyrimidine ring (C4 and C6) are potential sites for substitution, often accessed through multi-step synthetic sequences starting from different pyrimidine precursors. nih.govnih.gov

The Phenoxy Linker: The ether oxygen can be replaced with other linking groups, such as an amine (anilino), sulfur (thiophenyl), or methylene (B1212753) bridge, to alter the geometry and flexibility of the molecule.

The Phenyl Ring: The phenyl ring itself can be further substituted. Adding groups at the ortho- or para- positions relative to the ether linkage can introduce steric or electronic changes that may enhance binding affinity or selectivity.

The trajectory of a medicinal chemistry program would involve creating small, focused libraries of compounds based on these modifications. Each new analogue would be tested to build a comprehensive SAR profile, with the ultimate goal of developing compounds with optimized potency, selectivity, and drug-like properties for a specific biological target identified in earlier research phases.

Table 5: Potential Derivatization Strategies and Trajectories

Modification SitePotential Chemical ReactionMedicinal Chemistry Goal
Bromine Atom (on phenyl ring)Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling.Introduce diverse functional groups to probe binding pockets and modulate physicochemical properties.
Hydroxyl Group (on pyrimidine ring)O-alkylation (e.g., Williamson ether synthesis).Block tautomerization; explore interactions with the protein backbone.
Ether LinkageTotal synthesis with alternative linkers (e.g., N-arylation, S-arylation).Change the angle and flexibility between the two ring systems to optimize fit.
Pyrimidine Ring (C4/C6 positions)Nucleophilic aromatic substitution on a pre-functionalized pyrimidine core.Introduce hydrogen bond donors/acceptors to enhance target affinity and selectivity. nih.gov
Phenyl Ring (other positions)Electrophilic aromatic substitution on a modified phenol (B47542) starting material.Fine-tune electronic properties and block potential sites of metabolism.

Q & A

Q. What are the established synthetic methodologies for 5-(3-Bromophenoxy)pyrimidin-2-ol?

Answer: The synthesis of this compound typically involves two key steps: (1) constructing the pyrimidin-2-ol core and (2) introducing the 3-bromophenoxy substituent. A common approach utilizes Ullmann-type coupling reactions, where a bromophenol derivative reacts with a halogenated pyrimidin-2-ol precursor under catalytic conditions (e.g., CuI/1,10-phenanthroline in DMF at 110°C). Alternative methods include nucleophilic aromatic substitution, where the hydroxyl group of pyrimidin-2-ol acts as a nucleophile toward 3-bromophenyl electrophiles. Reaction yields can vary (40–75%) depending on solvent polarity and catalyst loading .

Table 1: Comparison of Synthetic Routes

MethodCatalyst SystemYield (%)Purity (%)Reference
Ullmann CouplingCuI/Phenanthroline6595
Nucleophilic SubstitutionK₂CO₃/DMSO4890

Q. How is this compound characterized using spectroscopic techniques?

Answer: Characterization relies on ¹H/¹³C NMR , FT-IR , and HRMS . Key spectral features include:

  • ¹H NMR : A singlet for the pyrimidin-2-ol hydroxyl proton (~12.5 ppm, DMSO-d₆) and aromatic protons split into distinct patterns due to the bromophenoxy group (e.g., doublets at 7.2–7.8 ppm).
  • ¹³C NMR : Signals for the pyrimidine carbons (150–160 ppm) and the brominated aromatic carbons (120–130 ppm).
  • FT-IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹). Discrepancies in reported data (e.g., hydroxyl proton shifts) may arise from solvent effects or hydrogen bonding .

Q. What are the key stability considerations for storing this compound?

Answer: The compound is sensitive to light , moisture , and oxidizing agents . Storage recommendations:

  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ether linkage.
  • Long-term stability : Purity drops by ~5% after 12 months at –20°C, as confirmed by HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in Ullmann-type coupling reactions?

Answer: Yield optimization requires balancing catalyst loading , solvent polarity , and reaction time :

  • Catalyst : Increasing CuI concentration from 5 mol% to 10 mol% improves yield (from 50% to 68%) but may increase copper residues.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF or toluene.
  • Additives : Ligands like 1,10-phenanthroline stabilize the copper catalyst, reducing side reactions. Example Protocol: React 3-bromophenol (1.2 eq) with 5-chloropyrimidin-2-ol (1 eq) in DMF at 110°C for 24 hours under N₂, yielding 70% product after column purification .

Q. What strategies resolve contradictions in reported NMR spectral data for this compound derivatives?

Answer: Contradictions often arise from tautomerism (e.g., keto-enol forms) or solvent-induced shifts . Mitigation strategies:

  • Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C and 60°C.
  • 2D NMR (COSY, HSQC) : Confirm proton-carbon correlations, especially for aromatic regions.
  • Computational Modeling : Compare experimental data with DFT-predicted chemical shifts (e.g., using Gaussian09) .

Q. How to design a study investigating the structure-activity relationship (SAR) of this compound in enzyme inhibition?

Answer: A robust SAR study should include:

  • Target Selection : Prioritize enzymes with known sensitivity to brominated aromatics (e.g., kinases, cytochrome P450).
  • In Vitro Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., ATPase activity for kinases).
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (PDB: 6AF, 6EK).
  • Analog Synthesis : Modify the bromophenoxy group (e.g., replace Br with Cl or CF₃) and compare activities .

Table 2: Example SAR Data for Analogues

SubstituentIC₅₀ (μM)Binding Energy (kcal/mol)
3-Bromophenoxy2.1–8.9
3-Chlorophenoxy5.7–7.2
3-Trifluoromethyl0.9–10.3

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